molecular formula C4H5N3O2 B2589257 5-Amino-1,2-oxazole-3-carboxamide CAS No. 1629161-52-9

5-Amino-1,2-oxazole-3-carboxamide

Cat. No.: B2589257
CAS No.: 1629161-52-9
M. Wt: 127.103
InChI Key: NPAIKUKYFITSIE-UHFFFAOYSA-N
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Description

5-Amino-1,2-oxazole-3-carboxamide is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1,2-oxazole-3-carboxamide typically involves the cyclization of β-hydroxy amides. One common method employs reagents such as DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor to facilitate the cyclization process . The reaction conditions are generally mild, making this method efficient and practical for laboratory synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of oxazole synthesis can be applied. Industrial methods often involve scalable reactions with high yields and the use of robust catalysts to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the oxazole ring or other functional groups.

    Substitution: This reaction can replace hydrogen atoms with other substituents, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and electrophiles such as alkyl halides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.

Scientific Research Applications

5-Amino-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole structure.

    Mubritinib: A tyrosine kinase inhibitor that includes an oxazole moiety.

    Oxaprozin: A COX-2 inhibitor with an oxazole ring.

Uniqueness

5-Amino-1,2-oxazole-3-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its amino and carboxamide groups allow for diverse chemical modifications and interactions, making it a versatile compound in various research fields.

Properties

IUPAC Name

5-amino-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c5-3-1-2(4(6)8)7-9-3/h1H,5H2,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAIKUKYFITSIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1629161-52-9
Record name 5-amino-1,2-oxazole-3-carboxamide
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